4-Hydroxy-6-methylquinoline-3-carboxylic acid

Lipophilicity Membrane Permeability Quinoline Scaffold

4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3), systematically named 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a heterocyclic quinoline derivative defined by a 4-oxo (tautomeric with 4-hydroxy) group, a 3-carboxylic acid moiety, and a lipophilicity-modulating methyl substituent at the 6-position. This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class—a privileged scaffold in medicinal chemistry that serves as the core intermediate for multiple generations of fluoroquinolone antibacterial agents.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 35973-18-3
Cat. No. B1582366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methylquinoline-3-carboxylic acid
CAS35973-18-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyMBHYBSDKDMRZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methylquinoline-3-carboxylic Acid (CAS 35973-18-3): Core Scaffold Identity and Procurement-Relevant Classification


4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3), systematically named 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a heterocyclic quinoline derivative defined by a 4-oxo (tautomeric with 4-hydroxy) group, a 3-carboxylic acid moiety, and a lipophilicity-modulating methyl substituent at the 6-position [1]. This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class—a privileged scaffold in medicinal chemistry that serves as the core intermediate for multiple generations of fluoroquinolone antibacterial agents [2]. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol, and it is primarily distributed as a research-grade building block for early discovery and combinatorial chemistry applications [1].

Why 4-Hydroxy-6-methylquinoline-3-carboxylic Acid Cannot Be Replaced by Generic Quinoline-3-carboxylic Acid Analogs


The 4-hydroxy-6-methylquinoline-3-carboxylic acid scaffold presents a substitution pattern that cannot be replicated by simple quinoline-3-carboxylic acid analogs. The simultaneous presence of the 4-oxo group (tautomeric with 4-hydroxy) and the 3-carboxylic acid is structurally essential for the coplanar arrangement required for DNA gyrase and topoisomerase IV inhibition in the quinolone pharmacophore [1]. Removing the 4-hydroxy/4-oxo group (as in 6-methylquinoline-3-carboxylic acid, CAS 254883-95-9) eliminates the keto-enol tautomerism that underpins metal-chelation and target-binding capacity. Conversely, eliminating the 6-methyl substituent (as in 4-hydroxyquinoline-3-carboxylic acid, CAS 34785-11-0, XLogP3 ≈ 1.5) reduces lipophilicity by approximately 0.7 log units, altering membrane permeability and pharmacokinetic profile [2]. The 6-methyl group further distinguishes this compound from the 6-fluoro series that dominates commercial fluoroquinolones, offering a non-halogenated alternative with potentially divergent toxicity and metabolic stability profiles [3]. These structural features are mutually dependent for the compound's intended role as a versatile intermediate: neither 6-methylquinoline-3-carboxylic acid nor 4-hydroxyquinoline-3-carboxylic acid alone can serve as a functional replacement in synthetic pathways requiring both the 4-oxo tautomeric system and the 6-position lipophilic substituent.

Quantitative Differential Evidence: 4-Hydroxy-6-methylquinoline-3-carboxylic Acid vs. Closest Structural Analogs


Enhanced Lipophilicity (ΔXLogP3 = +0.7) vs. 4-Hydroxyquinoline-3-carboxylic Acid

The 6-methyl substituent on 4-hydroxy-6-methylquinoline-3-carboxylic acid increases the computed partition coefficient (XLogP3-AA) to 2.2, compared to approximately 1.5 for the des-methyl analog 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) [1]. This ΔXLogP3 of +0.7 log units corresponds to an approximately 5-fold increase in lipophilicity, which is expected to enhance passive membrane permeability and oral bioavailability potential. The comparison is derived from PubChem-computed XLogP3 values using the same algorithmic platform (XLogP3 3.0), ensuring methodological consistency for cross-compound comparison [1].

Lipophilicity Membrane Permeability Quinoline Scaffold

Additional Hydrogen Bond Donor (+1 HBD) vs. 6-Methylquinoline-3-carboxylic Acid

4-Hydroxy-6-methylquinoline-3-carboxylic acid possesses 2 hydrogen bond donor (HBD) groups (the 4-OH/oxo tautomeric proton and the 3-COOH proton), as computed by PubChem [1]. In contrast, 6-methylquinoline-3-carboxylic acid (CAS 254883-95-9) lacks the 4-hydroxy/oxo group and has only 1 HBD (the 3-COOH proton). The additional HBD contributed by the 4-hydroxy/oxo group is critical for the coplanar keto-acid pharmacophore that enables simultaneous metal-ion chelation and hydrogen bonding to conserved residues in bacterial DNA gyrase and topoisomerase IV [2]. Loss of this HBD (as in 6-methylquinoline-3-carboxylic acid) disrupts the requisite geometry and binding affinity that defines the quinolone antibacterial mechanism.

Hydrogen Bonding Target Binding Quinoline Pharmacophore

Documented Purity ≥98% (HPLC) vs. Sigma-Aldrich 'As-Is' Product Without Analytical Data

A key procurement-relevant differentiation exists between vendors for this compound. The product available from ChemImpex (CAS 35973-18-3) is supplied with a certified purity of ≥98% as determined by HPLC . In contrast, the Sigma-Aldrich product (Catalog No. JRD0186) is explicitly sold 'as-is' with the disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This represents a binary quality-assurance gap: the ChemImpex product provides documented, batch-traceable purity suitable for reproducible SAR studies, while the Sigma-Aldrich product lacks any vendor-verified purity data, introducing uncertainty in quantitative biological assays where precise stoichiometry is required.

Purity Quality Assurance Procurement

Non-Fluorinated 6-Methyl Substituent vs. 6-Fluoro Analogs: Structural Differentiation for Reduced Toxicity Risk

The 6-position substituent is a critical determinant of both potency and toxicity in the quinolone antibacterial class. Commercial fluoroquinolones (e.g., ciprofloxacin, levofloxacin) universally carry a fluorine atom at the 6-position, which has been associated with class-specific adverse effects including tendinopathy, QT prolongation, and CNS toxicity . 4-Hydroxy-6-methylquinoline-3-carboxylic acid carries a methyl group (CH₃, van der Waals volume ≈ 13.67 cm³/mol) instead of fluorine (F, van der Waals volume ≈ 5.72 cm³/mol), providing steric bulk and lipophilic character without the electron-withdrawing effect that enhances reactivity toward nucleophilic biomolecules. A 1998 SAR study on 1-cyclopropyl-6-methyl-7-substituted amino-4-oxoquinoline-3-carboxylic acids demonstrated that 6-methyl analogs retain microbiological activity, with certain derivatives showing 2–100 times greater potency than ciprofloxacin against Klebsiella pneumoniae, Serratia marcescens, and Salmonella typhi [1]. This establishes that the 6-methyl scaffold can support potent antibacterial activity while structurally diverging from the 6-fluoro series associated with class-specific toxicities.

Fluoroquinolone 6-Methyl Toxicity Quinolone Intermediate

Conformational Rigidity: 1 Rotatable Bond vs. Ester Derivatives with 3 Rotatable Bonds

4-Hydroxy-6-methylquinoline-3-carboxylic acid contains only 1 rotatable bond (the C3–COOH bond), as computed by Cactvs 3.4.8.18 and reported by PubChem [1]. By contrast, common ester derivatives used as synthetic intermediates—such as 4-hydroxyquinoline-3-carboxylic acid ethyl ester—contain 3 rotatable bonds (the ester ethoxy group plus the C3–COO bond). The lower rotatable bond count corresponds to a smaller entropic penalty upon target binding, a principle well-established in drug design [2]. This conformational restriction may contribute to more favorable binding thermodynamics when the compound or its immediate derivatives engage biological targets, relative to more flexible ester analogs.

Conformational Rigidity Entropy Quinoline SAR

Enamine Building Block Availability and Screening Library Integration

4-Hydroxy-6-methylquinoline-3-carboxylic acid is catalogued and distributed by Enamine LLC (Catalog No. EN300-87146), one of the world's largest suppliers of screening compounds and building blocks, with a track record of >2.8 million commercially available compounds [1]. This availability through Enamine's global distribution network ensures batch-to-batch consistency and reliable resupply for hit-to-lead and lead optimization campaigns. Additionally, the compound is listed as NSC77103 in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, indicating prior selection for biological evaluation [2]. In comparison, many custom-synthesized 4-hydroxyquinoline-3-carboxylic acid analogs lack commercial catalog status, requiring de novo synthesis for each procurement cycle.

Screening Library Building Block High-Throughput Screening

Defined Research and Industrial Application Scenarios for 4-Hydroxy-6-methylquinoline-3-carboxylic Acid Based on Quantitative Differential Evidence


Non-Fluorinated Quinolone Antibacterial Lead Generation

Medicinal chemistry teams pursuing next-generation antibacterial agents with reduced fluoroquinolone-associated toxicity can utilize 4-hydroxy-6-methylquinoline-3-carboxylic acid as a core intermediate. The 6-methyl substituent, as demonstrated in the 1998 SAR study by Wang et al. [1], supports in vitro antibacterial potency, with certain 6-methyl derivatives achieving 2–100-fold greater activity than ciprofloxacin against Gram-negative pathogens including Klebsiella pneumoniae and Salmonella typhi, while structurally eliminating the 6-fluoro substituent linked to tendinopathy and CNS adverse effects. This scaffold provides a validated entry point for structure-based design campaigns targeting bacterial DNA gyrase and topoisomerase IV without the toxicity liabilities of the fluoroquinolone class.

Fragment-Based Drug Discovery (FBDD) Leveraging High Conformational Rigidity

The compound's low rotatable bond count (1 rotatable bond) and moderate molecular weight (203.19 g/mol) satisfy key fragment-likeness criteria, making it suitable for fragment-based screening and structure-guided elaboration. The conformational rigidity reduces the entropic penalty upon target binding relative to more flexible analogs with 3 or more rotatable bonds [2]. The dual hydrogen bond donor capacity (2 HBD) enables directed interactions with conserved active-site residues, while the enhanced lipophilicity (XLogP3 = 2.2) facilitates detection in biophysical assays (SPR, ITC, NMR) where weak-binding fragments require sufficient solubility and signal-to-noise ratio [3].

Combinatorial Chemistry Library Synthesis with Validated Purity Specifications

For core-facility and CRO-based parallel synthesis campaigns, the commercially available product with documented purity ≥98% (HPLC) from ChemImpex ensures consistent reagent stoichiometry across library plates. This contrasts with the Sigma-Aldrich product (JRD0186) sold without analytical data , which introduces a purity variable that can confound SAR interpretation when compounds are tested at uniform nominal concentrations. The Enamine catalog integration (EN300-87146) further guarantees batch-to-batch reproducibility and reliable resupply for iterative library expansion [4].

Physicochemical Property Benchmarking in Quinolone Scaffold Optimization

Computational chemists and cheminformaticians can employ 4-hydroxy-6-methylquinoline-3-carboxylic acid as a reference point for property benchmarking within quinolone scaffold libraries. Its computed physicochemical profile—XLogP3 = 2.2, 2 HBD, 4 HBA, 1 rotatable bond—establishes a quantitative baseline against which newly designed analogs can be compared [3]. The compound's position in property space (moderate lipophilicity, low flexibility, balanced hydrogen bonding) makes it a useful calibration standard for predictive ADME models applied to the broader 4-oxoquinoline-3-carboxylic acid chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.